5-(Benzyloxy)-2-((benzyloxy)carbonyl)-3-hydroxy-5-oxopentanoic Acid
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Overview
Description
5-(Benzyloxy)-2-((benzyloxy)carbonyl)-3-hydroxy-5-oxopentanoic acid is an organic compound characterized by its complex structure, which includes benzyloxy groups, a carbonyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-((benzyloxy)carbonyl)-3-hydroxy-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Hydroxy Groups: The hydroxy groups are protected using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Carbonyl Group: The protected intermediate undergoes oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carbonyl group.
Hydrolysis: The final step involves the hydrolysis of the ester groups to yield the desired acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-((benzyloxy)carbonyl)-3-hydroxy-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-((benzyloxy)carbonyl)-3-hydroxy-5-oxopentanoic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Materials Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-((benzyloxy)carbonyl)-3-hydroxy-5-oxopentanoic acid depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In medicinal chemistry, its mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-((benzyloxy)carbonyl)-3-hydroxy-5-oxopentanoic acid derivatives: Compounds with similar structures but different substituents on the benzyloxy groups.
Other benzyloxy compounds: Compounds with benzyloxy groups but different core structures.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C20H20O7 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-hydroxy-5-oxo-5-phenylmethoxy-2-phenylmethoxycarbonylpentanoic acid |
InChI |
InChI=1S/C20H20O7/c21-16(11-17(22)26-12-14-7-3-1-4-8-14)18(19(23)24)20(25)27-13-15-9-5-2-6-10-15/h1-10,16,18,21H,11-13H2,(H,23,24) |
InChI Key |
KCPWVFMFMZNCJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(C(=O)O)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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